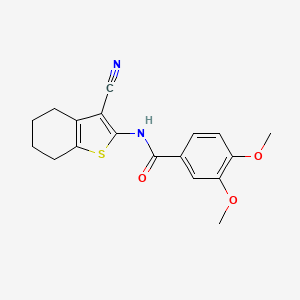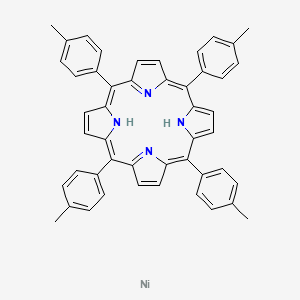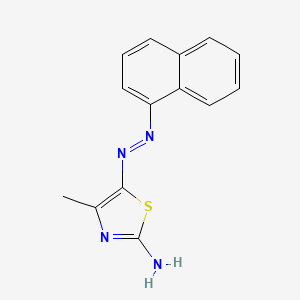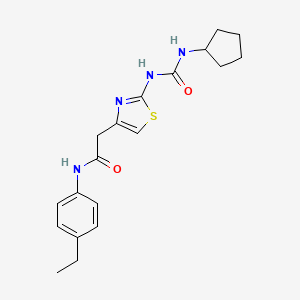
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide is available in various chemical databases . The compound has a molecular weight of 372.49.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide can be found in chemical databases . These databases typically provide information such as solubility, stability, and other relevant properties.Scientific Research Applications
Synthesis and Pharmacological Evaluation of Analog Compounds
Researchers have explored the design, synthesis, and pharmacological evaluation of various compounds with structures related to thiazol-4-yl acetamides. For instance, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors demonstrate the potential of these compounds in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their relevance in cancer research (Shukla et al., 2012).
Antitumor Evaluation of Novel Syntheses
Novel synthesis approaches for heterocyclic compounds derived from similar cyanoacetamide precursors have been evaluated for their antitumor activities. For example, a study synthesized diverse heterocyclic derivatives exhibiting high inhibitory effects on cancer cell lines, indicating the compounds' potential in cancer therapy (Shams et al., 2010).
Insecticidal Applications
Research on the insecticidal potential of novel heterocycles incorporating a thiadiazole moiety against agricultural pests, such as the cotton leafworm, has been conducted. This illustrates the compounds' utility beyond pharmacological applications and into agricultural science (Fadda et al., 2017).
properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-13-7-9-15(10-8-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCLHWKDIKRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





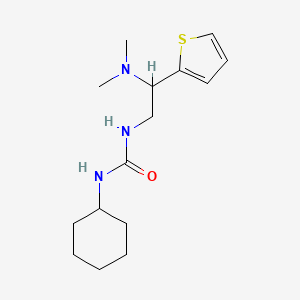
![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
